molecular formula C18H22N4O4S B8752251 Benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine CAS No. 825619-19-0

Benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine

Cat. No. B8752251
CAS RN: 825619-19-0
M. Wt: 390.5 g/mol
InChI Key: OPDBHQQWAKWEFA-UHFFFAOYSA-N
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Description

Benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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properties

CAS RN

825619-19-0

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-4-(4-methylpiperazin-1-yl)sulfonyl-2-nitroaniline

InChI

InChI=1S/C18H22N4O4S/c1-20-9-11-21(12-10-20)27(25,26)16-7-8-17(18(13-16)22(23)24)19-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3

InChI Key

OPDBHQQWAKWEFA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)NCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

17.2 2.8 g (8.756 mmol) of 1-(4-chloro-3-nitrobenzenesulfonyl)-4-methylpiperazine are dissolved in 10 ml of 1-butanol, and 1.913 ml (17.5 mmol) of benzylamine are added. The reaction mixture is heated under reflux for 14 h. After cooling, MTBE is added, the precipitate formed is filtered off with suction and washed with MTBE and dried in vacuo, giving benzyl-[4-(4-methylpiperazine-1-sulfonyl)-2-nitrophenyl]amine; HPLC-MS [M+H]+ 391.2.
[Compound]
Name
17.2
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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10 mL
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solvent
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1.913 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4-Chloro-3-nitro-benzenesulphonyl)-4-methyl-piperazine (0.50 g, 1.57 mmol) and benzylamine (0.502 g, 4.70 mmol) were dissolved in THF (10 ml) and heated at reflux for 3 h. The reaction mixture was then reduced in vacuo and partitioned between ethyl acetate and water. The organics were washed with brine, dried (MgSO4) and reduced in vacuo, and the resultant residue purified by column chromatography eluting with 0-10% methanol in ethyl acetate to give benzyl-[4-(4-methyl-piperazine-1-sulphonyl)-2-nitro-phenyl]-amine as a yellow solid (0.53 g, 86%). (LC/MS: Rt 2.21, [M+H]+ 391.05).
Quantity
0.5 g
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reactant
Reaction Step One
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0.502 g
Type
reactant
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Quantity
10 mL
Type
solvent
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